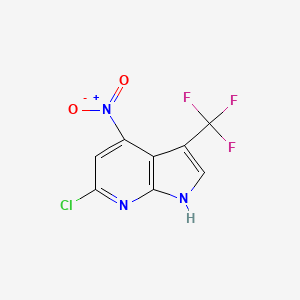

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Beschreibung

BenchChem offers high-quality 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N3O2/c9-5-1-4(15(16)17)6-3(8(10,11)12)2-13-7(6)14-5/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXNYYPMIUUHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NC=C2C(F)(F)F)N=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176736 | |

| Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892414-50-5 | |

| Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892414-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Strategic Importance of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the native indole ring while offering modulated physicochemical properties such as enhanced solubility and bioavailability.[1] This guide provides a comprehensive overview of the discovery, history, and synthetic pathways pertinent to the highly functionalized derivative, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. While the specific discovery history of this exact molecule is not extensively documented, its structural motifs are present in numerous patented and researched compounds, particularly in the realm of kinase inhibitors.[2][3][4][5] This whitepaper will, therefore, extrapolate from established synthetic methodologies for related azaindoles to propose a logical and technically sound approach to its preparation and discuss its potential applications in drug discovery.

Introduction: The Strategic Value of the 7-Azaindole Core

The 7-azaindole ring system, a bioisostere of indole, has emerged as a cornerstone in the design of novel therapeutics.[1][6] Its unique electronic properties and ability to form crucial hydrogen bonds have made it a sought-after component in the development of kinase inhibitors, anti-cancer agents, and treatments for a variety of other diseases.[2][7] The introduction of a nitrogen atom into the benzene portion of the indole scaffold can significantly alter a molecule's potency and pharmacokinetic profile.[6]

The subject of this guide, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, represents a highly decorated and synthetically challenging target. Each substituent is strategically placed to modulate the electronic and steric properties of the core, making it a valuable intermediate for further elaboration in drug discovery programs.

-

The 6-Chloro group: Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability.

-

The 4-Nitro group: This strong electron-withdrawing group significantly influences the reactivity of the azaindole ring and can serve as a precursor for an amino group, which is a common pharmacophoric element.

-

The 3-(Trifluoromethyl) group: The CF3 group is often incorporated to improve metabolic stability, lipophilicity, and binding affinity.

A Plausible History: The Evolution of Substituted Azaindoles

Over the past two decades, with the rise of targeted therapies, particularly kinase inhibitors, there has been an explosion in the synthesis of highly substituted azaindoles.[4][5][7] The drive to create potent and selective inhibitors has necessitated the development of sophisticated synthetic routes to introduce a variety of functional groups at specific positions on the azaindole ring. The combination of chloro, nitro, and trifluoromethyl groups on the 7-azaindole scaffold is a logical progression of this research, aimed at creating novel chemical matter with desirable drug-like properties.

Proposed Synthetic Strategies

The synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is a multi-step process that requires careful control of regioselectivity. Based on established literature for the synthesis of related compounds, a plausible synthetic pathway can be devised. The following sections outline a logical, step-by-step approach.

Core Scaffold Construction: Building the 7-Azaindole Ring

Several methods exist for the construction of the 7-azaindole core.[8][11][12] A common and versatile approach starts from a substituted pyridine derivative. For this specific target, a plausible starting material would be a 2,3-disubstituted pyridine.

A one-pot method for synthesizing 7-azaindoles from 2-fluoro-3-methylpyridine and an arylaldehyde has been developed, with the chemoselectivity being dependent on the counterion of the alkali-amide base.[1][12] Another robust synthesis of 1,3,6-substituted 7-azaindoles starts from nicotinic acid derivatives or 2,6-dichloropyridine.[11]

Step-wise Functionalization: A Proposed Synthetic Protocol

The following protocol outlines a hypothetical, yet chemically sound, pathway to the target molecule, drawing inspiration from various published methods for functionalizing the 7-azaindole nucleus.

Step 1: Synthesis of a Substituted 7-Azaindole Intermediate

A plausible starting point is the synthesis of a 6-chloro-7-azaindole derivative. This could be achieved through various cyclization strategies starting from an appropriately substituted pyridine.[11]

Step 2: Trifluoromethylation at the C3 Position

The introduction of a trifluoromethyl group at the C3 position of an azaindole can be achieved through electrophilic trifluoromethylation reactions. A scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines has been reported.[13][14]

Step 3: Nitration at the C4 Position

Regioselective nitration of the 7-azaindole ring is a critical step. The electron-donating nature of the pyrrole nitrogen directs electrophilic substitution. A non-acidic and non-metallic method for the 3-nitration of indoles has been developed using trifluoroacetyl nitrate generated in situ.[15] While this method targets the 3-position of indole, similar principles of electrophilic aromatic substitution would apply to the azaindole ring, with the directing effects of existing substituents playing a crucial role.

Step 4: Chlorination at the C6 Position

If not introduced in the initial steps, selective chlorination of the 7-azaindole ring can be challenging. A two-step sequence involving N-oxide formation followed by treatment with POCl3 has been used for the C4-chlorination of a 7-azaindole.[6] Similar strategies could be adapted for chlorination at the C6 position.

Experimental Workflow Visualization

The following diagram illustrates a conceptual workflow for the synthesis and characterization of the target compound.

Caption: Conceptual workflow for the synthesis and characterization of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Applications in Drug Discovery

The highly functionalized nature of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole makes it a versatile intermediate for the synthesis of a diverse range of potential drug candidates.

-

Kinase Inhibitors: The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[5] The substituents on the target molecule can be further elaborated to create potent and selective inhibitors of various kinases implicated in cancer and other diseases.[2][3][4]

-

Anticancer Agents: The 7-azaindole core is present in several approved anti-cancer drugs, and numerous derivatives have shown promising anti-proliferative activity.[7]

-

Other Therapeutic Areas: The versatility of the 7-azaindole scaffold has led to its exploration in a wide range of therapeutic areas, including neurodegenerative diseases and infectious diseases.[9]

Conclusion

While the specific discovery and historical timeline of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole are not explicitly detailed in the public domain, its structural components are well-represented in the vast body of literature on substituted 7-azaindoles. By drawing upon established synthetic methodologies, a logical and feasible synthetic pathway can be proposed. The strategic placement of chloro, nitro, and trifluoromethyl groups on the privileged 7-azaindole scaffold makes this compound a highly valuable intermediate for the development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. (2022-03-01).

- Azaindole synthesis. Organic Chemistry Portal.

- Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.

- 7-Azaindole: Uses and Synthesis. ChemicalBook. (2024-12-16).

- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH.

- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz

- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv

- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.

- Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing).

- Synthesis of 7-azaindole derivatives, starting from different cyclic imines.

- Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement.

- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.

- THE SYNTHESIS OF 7-AZAINDOLE DERIV

- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

- Azaindoles in Medicinal Chemistry. PharmaBlock.

- The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.

- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).

- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.

- WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.

- Substituted aza-oxindole derivatives - P

- US6639071B2 - Crystal Forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.

- US7763732B2 - Indole derivatives.

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv | Cambridge Open Engage. (2023-07-31).

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05).

- EP1265874A2 - Method for the simplified production of (3-chloro-4-fluoro-phenyl)- 7-(3-morpholino-4-yl-propoxy)-6-nitro-quinazoline-4-yl.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 10. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azaindole synthesis [organic-chemistry.org]

- 12. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Preliminary Biological Screening of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

An In-Depth Technical Whitepaper for Drug Discovery Professionals

Abstract

This document outlines a comprehensive, hypothesis-driven strategy for the preliminary biological evaluation of the novel chemical entity, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. As a molecule with no pre-existing biological data, a systematic and tiered screening approach is essential to efficiently profile its potential therapeutic activities and liabilities. This guide provides detailed, field-proven protocols for assessing cytotoxicity, anticancer, antimicrobial, and kinase inhibitory activities, grounded in the structural characteristics of the compound. The proposed workflows are designed to maximize data output while conserving resources, enabling informed decision-making for subsequent stages of drug development.

Introduction: Rationale and Strategy

The compound 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole represents a novel chemical entity at the nascent stage of drug discovery. Its structure incorporates several pharmacologically significant motifs that warrant a broad yet targeted preliminary biological investigation. Lacking published biological data, our approach must be deductive, leveraging structure-activity relationships (SAR) from analogous scaffolds to build a robust screening hypothesis.

Structural Analysis and Implied Biological Potential:

-

7-Azaindole Core: This scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of both indole and purine systems.[1] Its presence in approved drugs like the BRAF inhibitor vemurafenib highlights its proven utility in kinase inhibition.[1] The nitrogen atom in the six-membered ring can form critical hydrogen bonds with protein targets, enhancing binding affinity and modulating physicochemical properties.[1][2] Derivatives of 7-azaindole have demonstrated a wide array of biological activities, including cytotoxic, anti-angiogenic, and antiviral effects.[3][4]

-

Trifluoromethyl (-CF3) Group: The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[5]

-

Nitro (-NO2) and Chloro (-Cl) Substituents: These electron-withdrawing groups significantly influence the electronic properties of the azaindole ring system. The nitro group, in particular, is a key feature in certain classes of antimicrobial agents and hypoxia-activated prodrugs.

Based on this analysis, a multi-pronged screening strategy is proposed, focusing on three primary areas of high potential: anticancer, kinase inhibition, and antimicrobial activity. A foundational tier of cytotoxicity testing will precede these efficacy screens to establish a basic therapeutic index.

Tier 1: Foundational Assessment - Cytotoxicity Profiling

Before assessing therapeutic efficacy, it is critical to determine the compound's intrinsic cytotoxicity against a representative non-cancerous human cell line. This establishes a baseline for safety and helps differentiate between targeted anticancer activity and non-specific cellular toxicity.

Experimental Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a reliable, colorimetric method for assessing cell viability.[6][7] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]

Methodology:

-

Cell Plating: Seed a human non-cancerous cell line (e.g., HEK293 or MRC-5) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare a serial dilution of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole in appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a standard exposure time, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 incubator.[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[8]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][9]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[6]

Data Presentation and Interpretation:

The results should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This value provides a quantitative measure of cytotoxicity.

| Compound | Cell Line | Exposure Time (h) | IC50 (µM) [Hypothetical] |

| 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole | MRC-5 | 72 | > 100 |

| Doxorubicin (Positive Control) | MRC-5 | 72 | 0.5 |

Tier 2: Hypothesis-Driven Efficacy Screening

Following the foundational cytotoxicity assessment, the compound will be advanced into a series of efficacy screens tailored to its structural features.

Anticancer Activity Profiling

The presence of the 7-azaindole core, a known scaffold in oncology, necessitates a broader screen against a panel of human cancer cell lines. This will identify potential cancer-specific cytotoxic effects.

Workflow: The MTT assay protocol described in Section 2.1 will be repeated using a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel or a custom panel including breast, lung, colon, and leukemia cell lines).

Data Presentation:

| Compound | Cell Line (e.g., MCF-7) | IC50 (µM) [Hypothetical] | Cell Line (e.g., A549) | IC50 (µM) [Hypothetical] |

| 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole | Breast Cancer | 15.2 | Lung Cancer | 22.8 |

| Paclitaxel (Positive Control) | Breast Cancer | 0.01 | Lung Cancer | 0.02 |

A significant difference between the IC50 value in cancer cells versus non-cancerous cells (from Tier 1) would suggest a favorable therapeutic window.

Kinase Inhibitory Activity Profiling

The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2] A broad-spectrum kinase inhibition assay is a logical step to explore this potential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[10]

Principle: The assay quantifies the amount of ADP produced during a kinase reaction.[10] After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal via a luciferase reaction.[11] The light output is directly proportional to kinase activity.

Experimental Workflow Diagram:

Caption: ADP-Glo™ Kinase Assay Workflow.

Methodology:

-

Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound at a screening concentration (e.g., 10 µM).[12]

-

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP.[11] Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated into ATP.[11] Incubate for 30-60 minutes at room temperature.

-

Signal Detection: Measure the luminescence using a plate reader. A lower signal compared to the vehicle control indicates inhibition of kinase activity.

Data Presentation:

The initial screen is typically performed at a single high concentration to identify hits. Data is expressed as percent inhibition.

| Compound | Target Kinase (e.g., BRAF) | % Inhibition @ 10 µM [Hypothetical] | Target Kinase (e.g., SRC) | % Inhibition @ 10 µM [Hypothetical] |

| 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole | BRAF | 85.4 | SRC | 12.1 |

| Vemurafenib (Positive Control) | BRAF | 98.2 | SRC | 45.6 |

Antimicrobial Activity Profiling

The presence of a nitroaromatic system suggests potential antimicrobial activity. A primary screen against a panel of pathogenic bacteria and fungi is warranted. Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC).[13]

Principle: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[13]

Screening Workflow Diagram:

Caption: Broth Microdilution Workflow for MIC Determination.

Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) directly in a 96-well microtiter plate.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity).[13]

Data Presentation:

| Compound | S. aureus (Gram +) MIC (µM) [Hypothetical] | E. coli (Gram -) MIC (µM) [Hypothetical] | C. albicans (Fungus) MIC (µM) [Hypothetical] |

| 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole | 8 | > 128 | 64 |

| Ciprofloxacin (Positive Control) | 0.5 | 0.015 | N/A |

| Fluconazole (Positive Control) | N/A | N/A | 1 |

Data Synthesis and Path Forward

The culmination of this tiered screening approach will provide a foundational biological profile for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

-

Scenario 1: Selective Anticancer Activity. If the compound shows potent cytotoxicity against cancer cell lines but low toxicity to non-cancerous cells (a high therapeutic index), the next steps would involve secondary assays to elucidate the mechanism of action (e.g., cell cycle analysis, apoptosis assays) and profiling against a wider cancer cell panel.

-

Scenario 2: Potent Kinase Inhibition. If the compound demonstrates significant inhibition of one or more kinases, follow-up dose-response studies are required to determine IC50 values. A broader kinase selectivity panel (e.g., >300 kinases) would be crucial to understand its specificity.

-

Scenario 3: Antimicrobial Activity. If a low MIC is observed against specific pathogens, further studies would include determining whether the effect is bactericidal or bacteriostatic (e.g., via time-kill kinetics assays) and assessing its activity against resistant strains.[13]

The results from this preliminary screen are not an endpoint but a critical decision-making tool. They will guide subsequent medicinal chemistry efforts to optimize potency and selectivity, and inform the design of more complex in vitro and in vivo studies.

References

-

Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available at: [Link]

-

ACS Publications. (2026). Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Available at: [Link]

-

MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

-

ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Available at: [Link]

-

ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. Available at: [Link]

-

PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

PubMed Central. (n.d.). Azaindole Therapeutic Agents. Available at: [Link]

-

J-STAGE. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at: [Link]

-

The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]

-

PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. atcc.org [atcc.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

An In-Depth Technical Guide to the Stability and Storage of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is a complex heterocyclic molecule with significant potential as a building block in medicinal chemistry and drug discovery. The unique combination of a 7-azaindole core, a trifluoromethyl group, a nitro moiety, and a chloro substituent imparts distinct electronic and steric properties, making it an attractive scaffold for developing novel therapeutic agents. The 7-azaindole framework is a recognized "privileged" structure in drug design, known to enhance solubility and metabolic stability in drug candidates.[1][2] However, the very features that make this compound chemically interesting also present challenges regarding its stability and proper handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole and related compounds is presented below. These properties are essential for understanding the compound's behavior and for developing appropriate storage and handling protocols.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₃ClF₃N₃O₂ | N/A |

| Molecular Weight | 281.58 g/mol | N/A |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Predicted pKa | 9.94 ± 0.40 (for 6-Chloro-3-nitro-7-azaindole) | [3] |

| Recommended Storage Temp. | 2-8°C (for 6-Chloro-3-nitro-7-azaindole) | [3] |

Core Principles of Stability for the 7-Azaindole Scaffold

The 7-azaindole scaffold is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution can enhance pharmacological properties such as solubility and bioavailability.[2] However, the presence of the pyridine ring within the fused system introduces a degree of electron deficiency, which can influence its reactivity compared to indole. The stability of the 7-azaindole core itself is generally robust under standard laboratory conditions. Still, it can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents.

Influence of Substituents on Stability

The stability of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is significantly influenced by its three key substituents: the nitro group, the chloro group, and the trifluoromethyl group.

The Nitro Group

The nitro group is a strong electron-withdrawing group, which can impact the reactivity of the aromatic system. Nitroaromatic compounds are known to be sensitive to light and heat, which can promote degradation. Furthermore, the nitro group can be susceptible to reduction to an amino group under certain conditions, which would fundamentally alter the compound's chemical properties.

The Chloro Group

The chlorine atom at the 6-position is also an electron-withdrawing group. Halogenated aromatic compounds can be susceptible to dehalogenation reactions, particularly in the presence of certain metals or under reductive conditions. The likelihood of such reactions for this specific molecule would need to be determined experimentally.

The Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a strongly electron-withdrawing and lipophilic moiety. It is generally considered to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[4] While the C-F bond is very strong, the CF₃ group can influence the overall electronic properties of the azaindole ring system, potentially affecting its stability.

Recommended Storage and Handling Protocols

Given the chemical nature of this compound, the following storage and handling procedures are recommended to ensure its long-term stability and the safety of laboratory personnel.

Short-Term and Long-Term Storage

-

Temperature: For long-term storage, it is recommended to store the solid compound at -20°C. For short-term storage, refrigeration at 2-8°C is advisable.[3][5]

-

Atmosphere: To prevent potential degradation from atmospheric moisture and oxygen, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.

-

Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

-

Container: Use a tightly sealed, chemically resistant container, such as a glass vial with a PTFE-lined cap.

-

Solutions: If the compound is to be stored in solution, use a dry, aprotic solvent. It is recommended to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Dispensing: When weighing and dispensing the solid, take care to avoid creating dust.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may promote degradation.[6]

Potential Degradation Pathways (Hypothetical)

Based on the functional groups present in 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, several degradation pathways can be hypothesized. A primary pathway could involve the reduction of the nitro group, which is a common transformation for nitroaromatic compounds.

Caption: Hypothetical degradation pathways for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Methodology for Stability Assessment: A Forced Degradation Study

To definitively determine the stability of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Experimental Protocol

-

Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

-

Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Thermal: Incubate a solution at 60°C for 24 hours.

-

Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Neutralization and Dilution: After the incubation period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples and a control (unstressed) sample by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify any degradation products. The peak areas can be used to quantify the extent of degradation.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 6-Chloro-3-nitro-7-azaindole | 1190309-92-2 [chemicalbook.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors [mdpi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

synthesis protocol for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

An in-depth guide to the synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, designed for researchers and professionals in drug development. This document provides a detailed, scientifically-grounded protocol, emphasizing the rationale behind the synthetic strategy and experimental procedures.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic scaffold in medicinal chemistry. As a bioisostere of indole, it often enhances pharmacological properties such as solubility and bioavailability.[1] This has led to its incorporation into numerous clinically significant drugs.[1] The target molecule, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, is a highly functionalized derivative poised for further chemical elaboration, making it a valuable building block for creating libraries of potential therapeutic agents. The substituents—a chloro group, a nitro group, and a trifluoromethyl group—each offer unique electronic and steric properties that can be exploited in drug design.

This guide details a robust two-step synthesis protocol starting from a functionalized pyridine precursor, culminating in the regioselective nitration to yield the target compound.

Overall Synthetic Strategy

The synthesis is logically approached in two primary stages:

-

Formation of the Azaindole Core: Construction of the key intermediate, 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , via a cyclization reaction from a suitable aminopyridine precursor.

-

Regioselective Nitration: Introduction of a nitro group at the C4 position of the azaindole ring system through an electrophilic aromatic substitution reaction.

This strategy isolates the complexities of ring formation from the challenges of regioselective functionalization on a potentially sensitive heterocyclic system.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate)

The formation of a trifluoromethylated azaindole ring can be efficiently achieved through the cyclization of an appropriately substituted aminopyridine. This method, adapted from modern variations of classical indole syntheses, leverages trifluoroacetic anhydride (TFAA) to facilitate the formation of the pyrrole ring fused to the pyridine core.[2][3]

Mechanistic Rationale

The reaction proceeds via an electrophilic [4+1]-cyclization mechanism.[4]

-

N-Acylation: The starting material, 3-amino-4-methylpyridine derivative, is first acylated at the amino group by the highly electrophilic trifluoroacetic anhydride (TFAA).

-

C-Acylation & Deprotonation: The methyl group is subsequently deprotonated under basic conditions (pyridine), forming an enamine-like intermediate which is then acylated by a second molecule of TFAA.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation (cyclization) followed by dehydration to form the aromatic pyrrole ring, yielding the 2,3-bis(trifluoromethyl)azaindole.

-

Selective Hydrolysis: A subsequent selective hydrolysis under mild basic conditions removes the trifluoroacetyl group at the more reactive C2 position, affording the desired 3-(trifluoromethyl)-7-azaindole product.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2,5-dichloro-4-methyl-3-aminopyridine (1.0 eq) in dry pyridine (0.2 M), add trifluoroacetic anhydride (TFAA) (3.3 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, dilute the reaction mixture with cold water and extract with chloroform (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain pure 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Part 2: Synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole (Final Product)

This step involves the nitration of the synthesized intermediate. The key challenge is to control the regioselectivity of this electrophilic aromatic substitution.

Mechanistic Rationale: Controlling Regioselectivity

The introduction of the nitro group is governed by the electronic properties of the 7-azaindole ring system and its substituents.[5]

-

Activating/Deactivating Effects: The 7-azaindole nucleus consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. Electrophilic attack preferentially occurs on the pyrrole ring.[6] However, the existing substituents—the electron-withdrawing trifluoromethyl (CF₃) group at C3 and the chloro (Cl) group at C6—deactivate the entire ring system towards electrophilic substitution. Therefore, strong nitrating conditions are required.

-

Directing Effects:

-

The nitrogen atom of the pyrrole ring directs electrophiles to the C3 position. As this position is already substituted, attack at other positions must be considered.

-

The CF₃ group at C3 is a strong deactivator and a meta-director. In the context of the pyrrole ring, it strongly disfavors substitution at the adjacent C2 and C4 positions.

-

However, the lone pair on the pyrrole nitrogen can participate in resonance structures that place electron density at C4 and C6.

-

Considering the combined electronic effects, the C4 position becomes the most plausible site for nitration, despite the deactivating influence of the adjacent CF₃ group, as it represents a balance between the directing effect of the pyrrole nitrogen and the deactivation of other positions.

-

The active electrophile is the nitronium ion (NO₂⁺), generated in situ from potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄).[7]

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the intermediate, 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), in concentrated sulfuric acid at 0 °C. Ensure the dissolution is complete.

-

Addition of Nitrating Agent: Add potassium nitrate (KNO₃) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction.

-

Reaction Execution: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Quantitative Data Summary

| Compound | Role | MW ( g/mol ) | Equivalents | Moles | Mass | Volume |

| Step 1 | ||||||

| 2,5-dichloro-4-methyl-3-aminopyridine | Starting Material | 177.03 | 1.0 | X | Y | - |

| Trifluoroacetic Anhydride (TFAA) | Reagent | 210.03 | 3.3 | 3.3X | Z | V |

| Pyridine | Solvent | 79.10 | - | - | - | V |

| Step 2 | ||||||

| 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Starting Material | 234.59 | 1.0 | A | B | - |

| Potassium Nitrate (KNO₃) | Reagent | 101.10 | 1.1 | 1.1A | C | - |

| Sulfuric Acid (H₂SO₄, 98%) | Solvent/Catalyst | 98.08 | - | - | - | V |

Note: Moles (X, A), Mass (Y, Z, B, C), and Volume (V) are to be calculated based on the desired scale of the reaction.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

-

Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture-sensitive. Handle with extreme care under an inert atmosphere.

-

Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Reacts violently with water. Use appropriate acid-resistant gloves and face shield.

-

Nitrating Mixture: The combination of an oxidizing agent (KNO₃) with a strong acid (H₂SO₄) is a powerful and potentially explosive mixture. Maintain strict temperature control and add reagents slowly.

-

Quenching: The quenching of the strong acid mixture is highly exothermic. Pour the acid solution slowly onto a large excess of ice to dissipate heat effectively.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and the successful incorporation of the trifluoromethyl and nitro groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

-

Xu, X., Ou, M., Wang, Y., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. [Link]

-

Abdel-Wahab, B. F. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

El-Anani, A., Clementi, S., Katritzky, A. R., & Yakhontov, L. (1973). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXII. Acid catalysed hydrogen exchange of azaindoles. Journal of the Chemical Society, Perkin Transactions 2, 1072-1077. [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

-

Ivonin, S. P., et al. (2021). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

-

Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. [Link]

-

Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]

-

Dear Chemistry. (2023). Electrophilic substitution reaction in indole. YouTube. [Link]

-

Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

Application Notes and Protocols for the Synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its ability to mimic indole and engage in crucial hydrogen bonding interactions with biological targets. The strategic functionalization of this core structure with electron-withdrawing groups such as halogens, nitro groups, and trifluoromethyl moieties can significantly modulate its physicochemical and pharmacological properties. This application note provides a comprehensive guide to the multi-step synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, a key intermediate for the development of novel therapeutics. The proposed synthetic pathway is designed to be robust and adaptable, drawing upon established methodologies for the regioselective functionalization of the 7-azaindole ring system.

Strategic Overview of the Synthesis

The synthesis of the target compound, 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, is a multi-step process that requires careful control of regioselectivity. The proposed synthetic route, outlined below, proceeds through a series of key transformations:

-

N-Protection of 7-Azaindole: The initial step involves the protection of the pyrrolic nitrogen to prevent unwanted side reactions during subsequent electrophilic substitutions.

-

Regioselective C6-Chlorination via N-Oxide: Introduction of the chloro group at the C6 position is achieved through the formation of a 7-azaindole-N-oxide, which activates the pyridine ring for electrophilic chlorination.

-

C3-Trifluoromethylation: A radical trifluoromethylation approach is employed to install the trifluoromethyl group at the C3 position of the chlorinated intermediate.

-

N-Deprotection: Removal of the protecting group to yield the free N-H 7-azaindole.

-

Regioselective C4-Nitration: The final step involves the challenging nitration of the electron-deficient 6-chloro-3-(trifluoromethyl)-7-azaindole to introduce the nitro group at the C4 position.

Figure 1: Proposed synthetic pathway for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Experimental Protocols

Part 1: Synthesis of N-Tosyl-7-azaindole

Rationale: The tosyl group is a robust protecting group for the pyrrolic nitrogen, stable to the conditions of the subsequent chlorination and trifluoromethylation steps. Its installation is straightforward and high-yielding.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 7-Azaindole | 1.0 | 118.14 | 10.0 g |

| Toluene | - | - | 200 mL |

| Sodium Hydroxide (50% aq.) | 5.0 | 40.00 | 33.9 mL |

| Tetrabutylammonium bisulfate | 0.05 | 339.53 | 1.44 g |

| p-Toluenesulfonyl chloride | 1.2 | 190.65 | 19.3 g |

Protocol:

-

To a stirred solution of 7-azaindole (10.0 g, 84.6 mmol) in toluene (200 mL) at room temperature, add 50% aqueous sodium hydroxide (33.9 mL, 423 mmol) and tetrabutylammonium bisulfate (1.44 g, 4.23 mmol).

-

Add p-toluenesulfonyl chloride (19.3 g, 101.5 mmol) portion-wise over 15 minutes.

-

Heat the reaction mixture to 50°C and stir vigorously for 4 hours.

-

Cool the reaction to room temperature and add water (100 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford N-Tosyl-7-azaindole as a white solid.

Part 2: Synthesis of N-Tosyl-6-chloro-7-azaindole via N-Oxidation

Rationale: Direct electrophilic chlorination of the 7-azaindole ring is often unselective. N-oxidation of the pyridine nitrogen activates the C6 position towards nucleophilic attack by chloride in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃). This method provides a reliable route to the 6-chloro derivative.[1]

Figure 2: Workflow for the C6-chlorination of N-Tosyl-7-azaindole.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| N-Tosyl-7-azaindole | 1.0 | 272.33 | 10.0 g |

| Dichloromethane (DCM) | - | - | 200 mL |

| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 1.5 | 172.57 | 11.6 g |

| Phosphorus oxychloride (POCl₃) | - | 153.33 | 50 mL |

Protocol:

-

N-Oxidation:

-

Dissolve N-Tosyl-7-azaindole (10.0 g, 36.7 mmol) in dichloromethane (200 mL) and cool to 0°C.

-

Add m-CPBA (11.6 g, 55.1 mmol) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-Tosyl-7-azaindole-N-oxide, which is used in the next step without further purification.

-

-

Chlorination:

-

Carefully add the crude N-oxide to phosphorus oxychloride (50 mL) at 0°C.

-

Heat the mixture to 100°C and stir for 3 hours.

-

Cool the reaction to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with solid sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Tosyl-6-chloro-7-azaindole.

-

Part 3: Synthesis of N-Tosyl-6-chloro-3-(trifluoromethyl)-7-azaindole

Rationale: Radical trifluoromethylation offers a mild and efficient method for introducing the CF₃ group at the C3 position. Visible-light photoredox catalysis using a suitable trifluoromethyl source like sodium trifluoromethanesulfinate (Langlois' reagent) is a state-of-the-art technique for this transformation.[2]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| N-Tosyl-6-chloro-7-azaindole | 1.0 | 306.77 | 5.0 g |

| Sodium trifluoromethanesulfinate (CF₃SO₂Na) | 2.0 | 156.07 | 5.1 g |

| Ru(bpy)₃Cl₂ | 0.02 | 748.63 | 0.24 g |

| Acetonitrile | - | - | 100 mL |

Protocol:

-

To a solution of N-Tosyl-6-chloro-7-azaindole (5.0 g, 16.3 mmol) in acetonitrile (100 mL) in a quartz reaction vessel, add sodium trifluoromethanesulfinate (5.1 g, 32.6 mmol) and Ru(bpy)₃Cl₂ (0.24 g, 0.33 mmol).

-

Degas the mixture by bubbling with argon for 20 minutes.

-

Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature with vigorous stirring for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Tosyl-6-chloro-3-(trifluoromethyl)-7-azaindole.

Part 4: Deprotection to 6-Chloro-3-(trifluoromethyl)-7-azaindole

Rationale: The tosyl group can be cleaved under basic conditions to yield the free N-H azaindole, which is necessary for the final nitration step.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| N-Tosyl-6-chloro-3-(trifluoromethyl)-7-azaindole | 1.0 | 374.78 | 4.0 g |

| Methanol | - | - | 50 mL |

| Sodium hydroxide (3M aq.) | 5.0 | 40.00 | 17.8 mL |

Protocol:

-

Dissolve N-Tosyl-6-chloro-3-(trifluoromethyl)-7-azaindole (4.0 g, 10.7 mmol) in methanol (50 mL).

-

Add 3M aqueous sodium hydroxide (17.8 mL, 53.5 mmol) and heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and neutralize with 1M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-Chloro-3-(trifluoromethyl)-7-azaindole, which can be used in the next step without further purification if desired.

Part 5: Synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Rationale: Nitration of the electron-deficient 6-chloro-3-(trifluoromethyl)-7-azaindole requires strong nitrating conditions. A mixture of fuming nitric acid and sulfuric acid is a classic and effective reagent for this transformation. The C4 position is the most likely site of nitration due to the directing effects of the existing substituents and the pyridine nitrogen.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 6-Chloro-3-(trifluoromethyl)-7-azaindole | 1.0 | 220.56 | 2.0 g |

| Sulfuric acid (98%) | - | - | 10 mL |

| Fuming nitric acid (>90%) | 1.2 | 63.01 | 0.68 mL |

Protocol:

-

Carefully add 6-Chloro-3-(trifluoromethyl)-7-azaindole (2.0 g, 9.07 mmol) to concentrated sulfuric acid (10 mL) at 0°C with stirring.

-

Cool the mixture to -10°C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (0.68 mL, 10.88 mmol) and concentrated sulfuric acid (2 mL) dropwise, maintaining the internal temperature below -5°C.

-

Stir the reaction mixture at -10°C to 0°C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Conclusion

This application note provides a detailed and scientifically grounded synthetic route for the preparation of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. The described protocols are based on established chemical transformations and are designed to be reproducible and scalable. Researchers in the fields of medicinal chemistry and drug discovery can utilize this guide to access this valuable building block for the synthesis of novel bioactive compounds. Careful execution of each step and appropriate analytical characterization of the intermediates and final product are crucial for the successful implementation of this synthesis.

References

-

Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

-

Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

-

The organophotocatalytic trifluoromethylation of 6-azauracils. RSC Publishing. Available at: [Link]

-

Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

-

Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. PMC - NIH. Available at: [Link]

-

Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PMC - NIH. Available at: [Link]

-

Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

byproduct identification in 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole reactions

Welcome to the technical support center for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating the formation of byproducts in your synthetic routes.

Introduction

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is a key building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of biologically active compounds. However, the presence of multiple reactive sites—a nitro group, a chloro substituent, and a trifluoromethyl group on the azaindole core—can lead to a variety of side reactions and the formation of unexpected byproducts. Understanding these potential pitfalls is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of your target molecules.

This guide provides practical, experience-driven advice to help you anticipate, identify, and address common challenges encountered during the chemical transformation of this substrate.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions involving 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. Each problem is presented with potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

You've run your reaction, but the yield of your target compound is disappointingly low, or perhaps you've recovered only starting material.

Potential Causes & Solutions:

-

Insufficient Activation of the Nucleophile or Substrate:

-

Causality: Nucleophilic aromatic substitution (SNAr) at the C6-chloro position is a common transformation for this substrate. The reaction rate is highly dependent on the nucleophilicity of the attacking species and the electrophilicity of the azaindole ring. The nitro group at C4 provides strong activation for substitution at C6. However, if your nucleophile is weak, the reaction may not proceed efficiently.

-

Solution: For amine nucleophiles, consider the use of a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) to deprotonate the nucleophile and increase its reactivity. For alcohol nucleophiles, a strong base like NaH or KOtBu is often necessary to form the more reactive alkoxide. In some cases, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may offer a more efficient route for C-N bond formation.

-

-

Decomposition of Starting Material or Product:

-

Causality: 7-Azaindole derivatives can be sensitive to strong acids, bases, or high temperatures. The trifluoromethyl group, while generally stable, can be susceptible to hydrolysis under harsh basic conditions.

-

Solution: Monitor the stability of your starting material and product under the reaction conditions using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If degradation is observed, consider running the reaction at a lower temperature for a longer duration. A thorough screen of solvents and bases of varying strengths can also identify less destructive conditions.

-

-

Poor Solubility of Reagents:

-

Causality: Heterogeneous reaction mixtures can suffer from slow reaction rates. If your starting material or nucleophile has limited solubility in the chosen solvent, the reaction will be inefficient.

-

Solution: Select a solvent that effectively dissolves all reactants. Common solvents for SNAr reactions on this scaffold include DMF, DMAc, NMP, and DMSO. Gentle heating can improve solubility, but must be balanced against the potential for degradation.

-

Problem 2: Presence of Multiple Unexpected Peaks in LC-MS or NMR

Your reaction mixture shows a complex profile of products, making purification a significant challenge.

Potential Byproducts & Identification:

The following table outlines some of the most probable byproducts, their likely origin, and key analytical signatures.

| Byproduct Name | Potential Cause | Analytical Signatures (LC-MS & NMR) |

| Isomeric Substitution Product | Nucleophilic attack at an alternative position (less common due to strong C4-nitro activation of C6). | LC-MS: Same mass as the desired product. NMR: Different chemical shifts and coupling patterns in the aromatic region of the 1H NMR spectrum. |

| Hydrolysis Product (6-Hydroxy-4-nitro-3-(trifluoromethyl)-7-azaindole) | Presence of water in the reaction mixture, especially under basic conditions. | LC-MS: [M-Cl+OH-H]+ or [M-Cl+OH-H]-. NMR: Disappearance of the chloro signal and appearance of a broad phenolic -OH proton signal. |

| Reduced Nitro Product (6-Chloro-4-amino-3-(trifluoromethyl)-7-azaindole) | Unintended reduction of the nitro group, for example, by certain nucleophiles or trace metal impurities. | LC-MS: [M-NO2+NH2]+. NMR: Significant upfield shift of the aromatic protons and the appearance of a broad -NH2 signal. |

| Partially Reduced Nitro Intermediates (Nitroso, Hydroxylamino) | Incomplete reduction of the nitro group. | LC-MS: [M-O]+ (for nitroso) or [M-O+H2]+ (for hydroxylamino). NMR: Complex spectra, often unstable and difficult to isolate. |

| Dehalogenated Product (4-Nitro-3-(trifluoromethyl)-7-azaindole) | Reductive cleavage of the C-Cl bond, often observed during catalytic hydrogenation reactions. | LC-MS: [M-Cl+H]+. NMR: Disappearance of the chloro-substituted aromatic proton signal and appearance of a new proton signal in that region with a different coupling pattern. |

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to anticipate when performing a nucleophilic aromatic substitution on the chloro group?

A: The most prevalent side reaction is often the unintended reaction with solvent or trace water, leading to hydrolysis byproducts. If your nucleophile has multiple reactive sites, you may also see a mixture of products. For instance, a primary amine could potentially undergo dialkylation if the reaction conditions are too harsh or if an excess of the electrophile is used.

Q2: I am planning a reduction of the nitro group. What are the potential pitfalls?

A: The primary challenge in nitro group reduction is controlling the extent of the reaction. Over-reduction can sometimes lead to undesired products, while incomplete reduction will leave you with intermediates such as nitroso or hydroxylamino species.[1] Furthermore, if you are using catalytic hydrogenation (e.g., H2, Pd/C), you risk reductive dechlorination, where the C6-chloro group is replaced by hydrogen.[2]

Experimental Protocol: Chemoselective Nitro Reduction

To avoid reductive dechlorination, consider using a chemoselective reducing agent.

-

Reagents: Tin(II) chloride dihydrate (SnCl2·2H2O), ethanol or ethyl acetate.

-

Procedure: a. Dissolve the 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole in ethanol. b. Add an excess of SnCl2·2H2O (typically 4-5 equivalents). c. Heat the reaction mixture to reflux and monitor by TLC or LC-MS. d. Upon completion, cool the reaction, quench with a saturated aqueous solution of NaHCO3, and extract the product with an organic solvent.

Causality: This method is often preferred as it is less likely to cleave the C-Cl bond compared to catalytic hydrogenation.

Q3: How stable is the trifluoromethyl group on the azaindole ring?

A: The trifluoromethyl group is generally very stable under most reaction conditions, including acidic and mild basic conditions. However, it can be susceptible to hydrolysis to a carboxylic acid under harsh basic conditions, particularly with strong, non-nucleophilic bases at elevated temperatures.[3] It is always advisable to screen for the stability of your substrate under the planned reaction conditions if you are exploring a new synthetic route.

Q4: What are the best analytical techniques for identifying byproducts in my reaction mixture?

A: A combination of techniques is most effective:

-

LC-MS: This is invaluable for quickly identifying the molecular weights of the components in your reaction mixture, allowing you to hypothesize the structures of byproducts based on mass differences from your starting material and expected product.

-

High-Resolution Mass Spectrometry (HRMS): Provides exact mass, which can help confirm the elemental composition of an unknown byproduct.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): NMR is the gold standard for unambiguous structure elucidation. 19F NMR is particularly useful for confirming that the trifluoromethyl group has remained intact.

-

Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and get a qualitative sense of the number of components in your mixture.

Visualizing Reaction Pathways

The following diagrams illustrate the primary reaction pathways and potential byproduct formation.

Caption: Reaction pathways for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Caption: A typical experimental workflow for synthesis and analysis.

References

-

Sertindole Synthesis and Impurity Identification. Arkivoc. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

Protolytic defluorination of trifluoromethyl-substituted arenes. National Institutes of Health. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Welcome to the technical support center for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this complex heterocyclic compound. Our goal is to equip you with the knowledge to anticipate and overcome these issues, ensuring the smooth progression of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Q1: What are the primary factors influencing the solubility of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole?

A1: The solubility of this compound is influenced by a combination of its structural features. The 7-azaindole core, a nitrogen-containing heterocycle, can exhibit pH-dependent solubility due to the potential for protonation.[1] The presence of a trifluoromethyl group generally increases lipophilicity, which can enhance solubility in non-polar solvents but decrease it in aqueous media.[2] Furthermore, the nitro group is a strong electron-withdrawing group that can impact the molecule's overall polarity and potential for hydrogen bonding.

Q2: I'm observing very low solubility in aqueous buffers. Is this expected?

A2: Yes, low aqueous solubility is anticipated for this compound. Many nitrogen-containing heterocycles exhibit poor water solubility.[3] The trifluoromethyl group is known to increase a molecule's lipophilicity, further reducing its affinity for aqueous solutions.[2]

Q3: In which organic solvents is 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole likely to be most soluble?

Q4: How does pH affect the solubility of this compound?

A4: The 7-azaindole scaffold contains nitrogen atoms that can be protonated at acidic pH. This protonation would result in a charged species, which is generally more soluble in aqueous solutions. Therefore, the solubility of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is expected to be higher at lower pH values.[1]

Q5: Are there any safety concerns I should be aware of when handling this compound, particularly in relation to its functional groups?

A5: Yes, aromatic nitro compounds should be handled with care as they can be toxic.[5] It is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7] Additionally, some nitro-containing compounds can be explosive, so it is important to avoid ignition sources.[8]

Troubleshooting Guides

This section provides systematic approaches to resolving common solubility problems encountered during experimental work with 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole.

Guide 1: Initial Solubility Screening

Problem: You are unsure which solvent to use for your experiment.

Solution Workflow:

Caption: Initial solvent screening workflow.

Experimental Protocol: Small-Scale Solubility Test

-

Weigh out a small, precise amount of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole (e.g., 1 mg) into a small vial.

-

Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture for 1-2 minutes at room temperature.

-

Visually inspect for complete dissolution.

-

If not fully dissolved, gently warm the vial to approximately 30-40°C and vortex again.

-

Record your observations for each solvent tested.

Guide 2: Addressing Poor Solubility in a Desired Solvent

Problem: The compound has low solubility in the solvent required for your assay (e.g., an aqueous buffer).

Solution Strategy: Co-solvency

Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a hydrophobic compound.[9]

Workflow for Developing a Co-solvent System:

Caption: Workflow for developing a co-solvent system.

Experimental Protocol: Co-solvent Titration

-

Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent (e.g., 10 mM in DMSO).

-

In a separate vial, add the desired volume of your aqueous buffer.

-

While vortexing the buffer, add small aliquots of the stock solution.

-

Continue adding the stock solution until you observe the first sign of precipitation (cloudiness).

-

Calculate the percentage of the organic solvent at which precipitation occurred. This is the upper limit for your experimental conditions. It is advisable to work at a concentration below this limit to ensure your compound remains in solution.

Guide 3: Determining Kinetic vs. Thermodynamic Solubility

Problem: You need to understand if your dissolved compound is in a stable state or if it might precipitate over time. This is crucial for assays that run for extended periods.

Conceptual Framework:

-

Kinetic Solubility: The concentration of a compound that appears to be in solution under non-equilibrium conditions. It is often measured by adding a concentrated stock solution in an organic solvent to an aqueous buffer and observing for precipitation.[10] This is a faster measurement but may represent a supersaturated and unstable state.[11]

-

Thermodynamic Solubility: The true equilibrium solubility, where the dissolved compound is in equilibrium with its solid phase. This is a more time-consuming but accurate measure of the compound's stable solubility.[12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Add an excess amount of the solid compound to your solvent of interest in a sealed vial.

-